![molecular formula C9H12N4O2 B8236516 6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B8236516.png)
6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione
Overview
Description
6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione is a useful research compound. Its molecular formula is C9H12N4O2 and its molecular weight is 208.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Intermediates in Organic Chemistry
6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione and its derivatives have been primarily studied in the context of organic synthesis. For instance, a method for synthesizing 6-imino-5-tetrahydro-1H-2-pyrrolylidenhexahydro-2,4-pyrimidinediones, which are intermediates for the synthesis of C-azanucleosides, has been developed (Martirosyan et al., 2010). These compounds are significant due to their potential applications in the synthesis of biologically active nucleoside analogs.
Reactions and Chemical Transformations
The thermal reactions of certain pyrimidinedione derivatives, including 6-methyl-5-[(substituted hydrazino)methyl]-2,4(1H,3H)-pyrimidinediones, have been studied to understand their chemical behavior and potential for further chemical transformations (Noguchi et al., 1991). These studies provide insights into the possible uses of these compounds in advanced organic synthesis.
Applications in Medicinal Chemistry
In the realm of medicinal chemistry, some derivatives of 6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione have been investigated for their potential biological activities. For instance, certain 2,4(1H,3H)-pyrimidinedione derivatives have shown promise as potent inhibitors of HIV types 1 and 2, indicating their potential as antiviral agents (Buckheit et al., 2007).
Biosynthesis and Natural Product Chemistry
Additionally, the compound and its related structures have been studied in the context of biosynthesis, particularly in the synthesis of essential biomolecules like riboflavin (vitamin B2). The biosynthesis pathway of riboflavin involves intermediates such as 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, highlighting the significance of these compounds in natural product chemistry and biochemistry (Bacher et al., 2000).
properties
IUPAC Name |
6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c10-7-2-1-3-13(7)5-6-4-8(14)12-9(15)11-6/h4,10H,1-3,5H2,(H2,11,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLREWMUNGDEIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=N)N(C1)CC2=CC(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2-Iminopyrrolidin-1-YL)methyl)pyrimidine-2,4(1H,3H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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